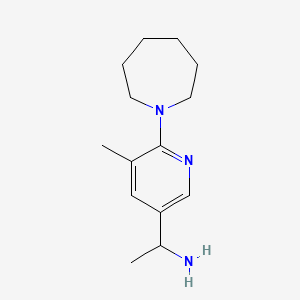

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine

Beschreibung

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine is a heterocyclic amine featuring a pyridine core substituted with a methyl group at position 5, an azepan-1-yl (7-membered cyclic amine) group at position 6, and an ethanamine side chain at position 2. The azepan-1-yl group introduces conformational rigidity and enhanced lipophilicity compared to smaller amines, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Eigenschaften

Molekularformel |

C14H23N3 |

|---|---|

Molekulargewicht |

233.35 g/mol |

IUPAC-Name |

1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]ethanamine |

InChI |

InChI=1S/C14H23N3/c1-11-9-13(12(2)15)10-16-14(11)17-7-5-3-4-6-8-17/h9-10,12H,3-8,15H2,1-2H3 |

InChI-Schlüssel |

ZMCHZWAHHHODMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1N2CCCCCC2)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch eine Kondensationsreaktion mit geeigneten Vorläufern synthetisiert werden.

Substitution mit Azepane: Die Azepangruppe wird durch nucleophile Substitutionsreaktionen eingeführt.

Methylierung: Die Methylgruppe wird unter kontrollierten Bedingungen unter Verwendung von Methylierungsmitteln hinzugefügt.

Endmontage: Die Ethanamin-Einheit wird durch reduktive Aminierung oder ähnliche Reaktionen angehängt.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig Katalysatoren und spezielle Reaktionsbedingungen verwendet werden, um die Effizienz zu verbessern .

Analyse Chemischer Reaktionen

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Azepanstickstoff, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Hydrolyse: Saure oder basische Hydrolyse kann die Verbindung in ihre Bestandteile zerlegen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die Reaktionen in Richtung der gewünschten Produkte zu lenken .

Wissenschaftliche Forschungsanwendungen

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird für sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für die gezielte Ansteuerung neurologischer Pfade.

Biologische Studien: Die Verbindung wird in Studien im Zusammenhang mit der Modulation von Neurotransmittern und der Rezeptorbindung verwendet.

Materialwissenschaften: Sie dient als Baustein für die Synthese von fortgeschrittenen Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Neurotransmitterrezeptoren. Der Azepane-Ring und die Pyridin-Einheit erleichtern die Bindung an diese Rezeptoren, modulieren deren Aktivität und beeinflussen biologische Pfade. Diese Wechselwirkung kann zu Veränderungen in der Neurotransmitterfreisetzung, Rezeptoraktivierung und nachgeschalteten Signaltransduktionskaskaden führen .

Wirkmechanismus

The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azepane ring and pyridine moiety facilitate binding to these receptors, modulating their activity and influencing biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Core Heterocycle: The pyridine core in the target compound contrasts with indole in 5-Methoxytryptamine and benzene in 1-(2-Chlorophenyl)ethanamine.

- Substituent Effects: The azepan-1-yl group (7-membered ring) offers greater steric bulk and lipophilicity (predicted logP ~2.5–3.0) compared to diethylamino (logP ~1.8–2.2), which could enhance blood-brain barrier penetration . The ethanamine side chain in the target compound vs. propanol in 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol introduces primary amine functionality, enabling stronger hydrogen bonding with biological targets.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol | 5-Methoxytryptamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~275 (estimated) | 252.35 | 204.27 |

| logP (Predicted) | ~2.8 | ~2.0 | ~1.5 |

| Solubility (Water) | Low (cyclic amine) | Moderate (propanol group) | Moderate (indole) |

| Metabolic Stability | High (cyclic amines resist oxidation) | Moderate (diethylamino prone to N-dealkylation) | Low (tryptamine metabolism via MAO) |

Insights:

- Metabolic Stability: The azepan-1-yl group likely confers resistance to oxidative metabolism compared to diethylamino or tryptamine derivatives, which undergo rapid degradation via cytochrome P450 or monoamine oxidase (MAO) pathways .

- Solubility: The propanol analog may exhibit better aqueous solubility due to its hydroxyl group, whereas the target compound’s lipophilicity could limit solubility but improve tissue distribution.

Biologische Aktivität

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine, also known by its CAS number 1355182-37-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine is with a molecular weight of approximately 233.35 g/mol. The structure features a pyridine ring substituted with an azepane moiety, which may influence its biological interactions.

Research indicates that compounds containing azepane and pyridine structures can interact with various biological targets, including receptors and enzymes. The specific mechanisms for 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine are still under investigation, but several studies suggest potential activities:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the sub-micromolar range against leukemia and breast cancer cell lines, indicating significant antiproliferative properties .

- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

- Anticancer Studies : A study evaluated the cytotoxicity of pyridine derivatives, revealing that compounds with similar structural features can induce apoptosis in cancer cells through caspase activation pathways. For example, compounds with electron-withdrawing groups showed enhanced biological activity against MCF-7 breast cancer cells .

- Neuropharmacological Research : Another investigation into the neuropharmacological effects of azepane derivatives indicated their potential as cognitive enhancers or neuroprotectants in models of neurodegeneration. These findings suggest that such compounds could be further developed for treating conditions like Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activity of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine compared to other related compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine | Anticancer (MCF-7) | TBD | Apoptosis induction |

| Compound A | Anticancer (CEM-13) | 0.48 | Apoptosis induction |

| Compound B | Neuroprotective | TBD | Neurotransmitter modulation |

Note: TBD = To Be Determined based on ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.